4-Chloro-5-(4-nitrophenyl)nicotinonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a base, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or ammonium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-5-(4-nitrophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-chloro-5-(4-aminophenyl)nicotinonitrile.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-(4-nitrophenyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chloro group can also participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
4-Chloro-5-(4-nitrophenyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
4-Chloro-5-(4-aminophenyl)nicotinonitrile: This compound has an amino group instead of a nitro group, which can significantly alter its biological activity and reactivity.
4-Bromo-5-(4-nitrophenyl)nicotinonitrile: The bromo derivative may exhibit different reactivity and biological properties due to the presence of the bromine atom.
4-Methyl-5-(4-nitrophenyl)nicotinonitrile: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.
Properties
Molecular Formula |
C12H6ClN3O2 |
---|---|
Molecular Weight |
259.65 g/mol |
IUPAC Name |
4-chloro-5-(4-nitrophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClN3O2/c13-12-9(5-14)6-15-7-11(12)8-1-3-10(4-2-8)16(17)18/h1-4,6-7H |
InChI Key |
RXQKXZYFNCURAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CN=C2)C#N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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